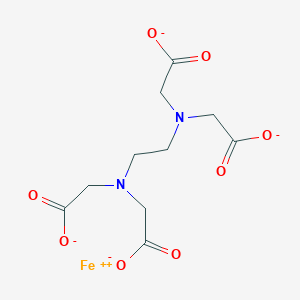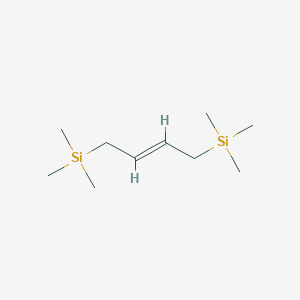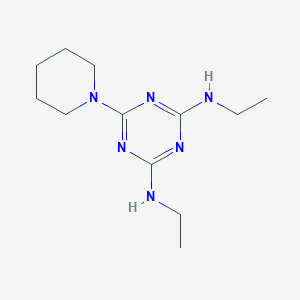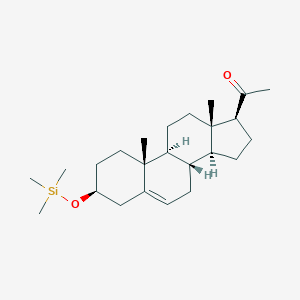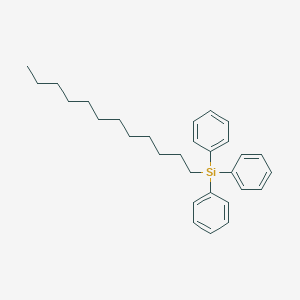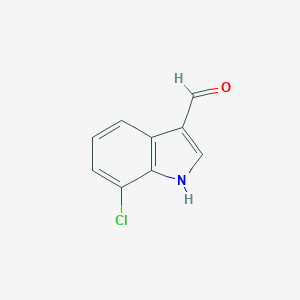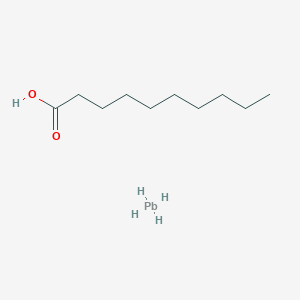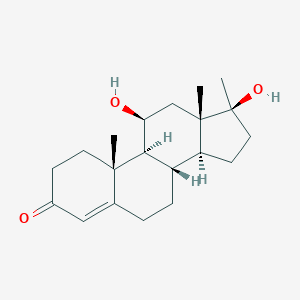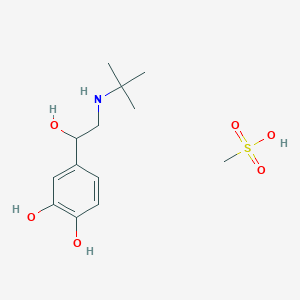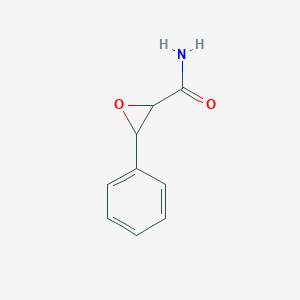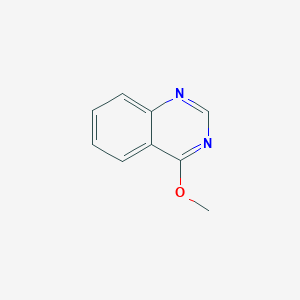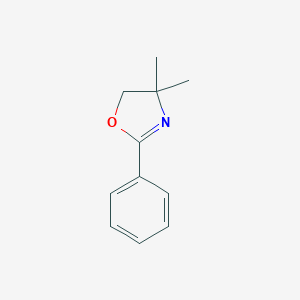
4,4-Dimethyl-2-phenyl-2-oxazoline
Descripción general
Descripción
4,4-Dimethyl-2-phenyl-2-oxazoline is a chemical compound that is part of the oxazoline family, characterized by a five-membered heterocyclic ring containing an oxygen and a nitrogen atom. The presence of the phenyl group and the dimethyl substitution on the oxazoline ring influence its reactivity and physical properties, making it a valuable intermediate in organic synthesis and polymer chemistry.
Synthesis Analysis
The synthesis of oxazoline derivatives can be achieved through various methods. One approach involves the atom transfer radical polymerization (ATRP) reactions using a new oxazolyl initiator system generated in situ by the atom transfer radical addition (ATRA) reaction of (1-bromoethyl)benzene with oxazoline derivatives to produce well-defined α-oxazolyl functionalized polystyrene . Another method includes the photochemical synthesis of oxazolin-5-ones from 3-phenyl-2H-azirines, which upon irradiation, yield reactive intermediates that can be trapped by carbon dioxide . Additionally, the synthesis of bis(oxazolines) can be achieved from dimethylmalonyl bis-diamides of suitable chiral aminoethanol, with the ring closure being realized with either retention or inversion of the configuration at the chiral center .
Molecular Structure Analysis
The molecular structure of oxazoline derivatives has been characterized by various spectroscopic methods. For instance, the structure of a dimer related to oxazoline compounds was determined by X-ray crystallography, supporting the formula assigned to related compounds . The structure of 4,4-bis(hydroxymethyl)-2-phenyl-2-oxazoline was also characterized by single-crystal X-ray structure determination, with the molecular packing showing interactions through hydrogen bonds and π-π contact .
Chemical Reactions Analysis
Oxazoline compounds participate in a variety of chemical reactions. For example, they can undergo polymerization reactions to form polymers with narrow molecular weight distributions . They can also engage in thermal dimerization reactions, as well as reactions with superoxide to yield ring-opening products or undergo transformations to yield other heterocyclic compounds such as thiazolines . The reactivity of oxazoline derivatives can be influenced by the presence of substituents on the phenyl ring, as seen in the ortho and lateral lithiations of 4,4-dimethyl-2-(o-tolyl)oxazolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazoline derivatives are closely related to their molecular structure. The presence of substituents can affect properties such as molecular weight and the molecular weight distribution of the resulting polymers . The oxazoline ring's susceptibility to ring-opening reactions under the influence of superoxide indicates its reactivity towards nucleophilic attack . The molecular packing in the solid state, as revealed by X-ray crystallography, can provide insights into the intermolecular interactions that may influence the compound's physical properties .
Aplicaciones Científicas De Investigación
Organometallic Chemistry : 4,4-Dimethyl-2-phenyl-2-oxazoline reacts with lithium tetrachloropalladate(II) and palladium(II) acetate to form complexes useful in organometallic chemistry (Izumi, Watabe, & Kasahara, 1981).
Electroreduction Studies : This compound undergoes electroreduction at mercury electrodes, leading to useful products like N-benzyl-2-amino-2-methylpropanol, indicating its potential in electrochemical applications (Ryan & Kariv-Miller, 1988).
Polymer Science : It's used in the anionic synthesis of aromatic carboxyl functionalized polymers, demonstrating its role in creating specialized polymers (Summers & Quirk, 1996).
Reactions with KO2 : Research shows interesting reactions with KO2 in aprotic solvents, yielding products like N-benzoyl-α-aminoacid and N-propanoyl benzamide, which are important in synthetic chemistry (Chuaqui, Delaney, & Merritt, 1983).
Ring-Opening Polymerization : This compound is involved in homopolyaddition reactions leading to the formation of poly(ether amide)s, showcasing its utility in ring-opening polymerization (Lustoň, Kronek, & Böhme, 2006).
Transition Metal Chelate Synthesis : It's used in synthesizing strong-field first-row transition metal chelate species, useful in creating complex metal chelates (Volpe et al., 2010).
Crystal Structure Determination : The compound has been studied for its crystal structure, aiding in understanding molecular interactions and design (Hajib et al., 2020).
Addition Polymerization : It plays a role in the addition polymerization of substituted 2-oxazolines, contributing to the field of polymer chemistry (Mcmanus, Patterson, & Pittman, 1975).
Scorpionate Ligand Synthesis : 4,4-Dimethyl-2-phenyl-2-oxazoline is instrumental in creating new classes of oxazoline-based scorpionate ligands, expanding the scope of ligand chemistry (Dunne, Su, Ellern, & Sadow, 2008).
Ortho and Lateral Lithiations : Its ability to undergo ortho and lateral lithiations makes it significant in synthetic organic chemistry (Tahara, Fukuda, & Iwao, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4,4-dimethyl-2-phenyl-5H-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)8-13-10(12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNSMKDDFAUGFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50302425 | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2-phenyl-2-oxazoline | |
CAS RN |
19312-06-2 | |
| Record name | 19312-06-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50302425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethyl-2-phenyl-2-oxazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-7H-pyrazolo[3,4-d]-v-triazin-4-ol](/img/structure/B92036.png)
![1-Oxa-6-thiaspiro[2.5]octane](/img/structure/B92038.png)
